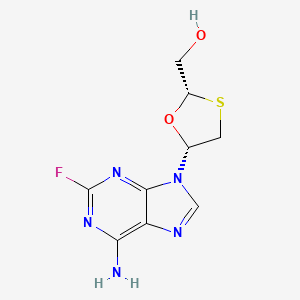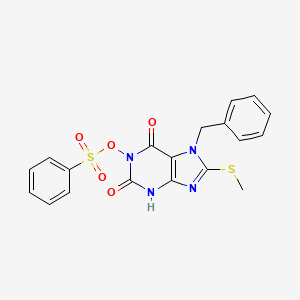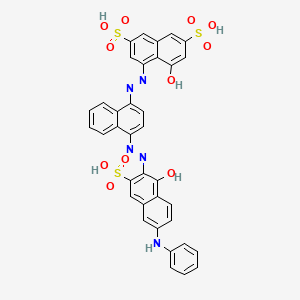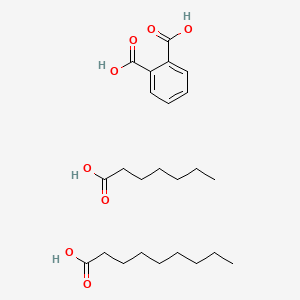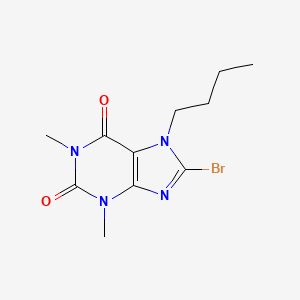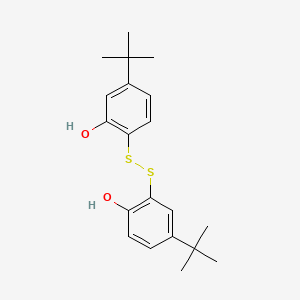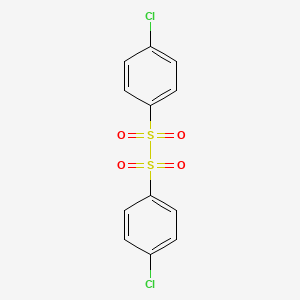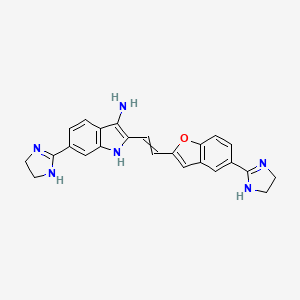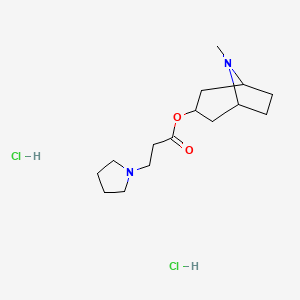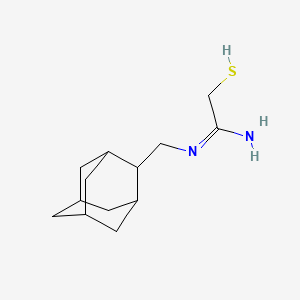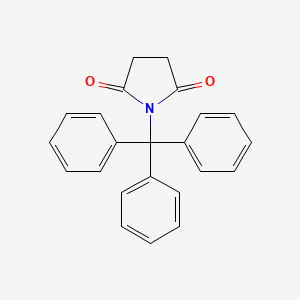
1-Trityl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trityl-2,5-pyrrolidinedione is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Trityl-2,5-pyrrolidinedione can be synthesized through various methods. One common approach involves the reaction of N-bromosuccinimide with triphenylmethane in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Trityl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl radicals, which are stable and have unique properties.
Substitution: The trityl group can be substituted with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trityl radicals, while substitution can produce various trityl derivatives .
Aplicaciones Científicas De Investigación
1-Trityl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Trityl-2,5-pyrrolidinedione involves its interaction with molecular targets and pathways. The trityl group can act as a radical stabilizer, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable radicals and interact with cellular components .
Comparación Con Compuestos Similares
1-Trityl-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
N-Tritylsuccinimide: Similar in structure but with different reactivity and applications.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its trityl group, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Propiedades
Número CAS |
66365-49-9 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-tritylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clave InChI |
AHENCLFHHZTCCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


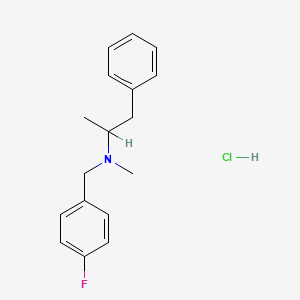
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
